(S)-1-Benzyl-3-(phenylthio)pyrrolidine
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Overview
Description
(S)-1-Benzyl-3-(phenylthio)pyrrolidine is a chiral compound belonging to the pyrrolidine family, which is characterized by a five-membered nitrogen-containing ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various bioactive molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-Benzyl-3-(phenylthio)pyrrolidine typically involves the reaction of pyrrolidine derivatives with benzyl and phenylthio groups. One common method includes the use of PyBOP-catalyzed S_NAr addition-elimination reactions of commercial halogenated precursors . The reaction conditions often involve the use of dry solvents such as DMSO and bases like DIPEA to facilitate the coupling reactions .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques like crystallization and chromatography, are likely employed to produce this compound efficiently .
Chemical Reactions Analysis
Types of Reactions
(S)-1-Benzyl-3-(phenylthio)pyrrolidine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce the corresponding alcohols or amines .
Scientific Research Applications
(S)-1-Benzyl-3-(phenylthio)pyrrolidine has several scientific research applications:
Mechanism of Action
The mechanism of action of (S)-1-Benzyl-3-(phenylthio)pyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring’s stereochemistry plays a crucial role in its binding affinity and selectivity towards these targets . The compound’s effects are mediated through pathways involving the modulation of enzyme activity or receptor signaling .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine: A simpler analog with a five-membered nitrogen-containing ring.
Pyrrole: An aromatic analog with a similar ring structure but different electronic properties.
Proline: A naturally occurring amino acid with a pyrrolidine ring.
Uniqueness
(S)-1-Benzyl-3-(phenylthio)pyrrolidine is unique due to its chiral nature and the presence of both benzyl and phenylthio groups, which confer distinct chemical and biological properties compared to its analogs .
Properties
Molecular Formula |
C17H19NS |
---|---|
Molecular Weight |
269.4 g/mol |
IUPAC Name |
(3S)-1-benzyl-3-phenylsulfanylpyrrolidine |
InChI |
InChI=1S/C17H19NS/c1-3-7-15(8-4-1)13-18-12-11-17(14-18)19-16-9-5-2-6-10-16/h1-10,17H,11-14H2/t17-/m0/s1 |
InChI Key |
FFZCMGLSJMOGPP-KRWDZBQOSA-N |
Isomeric SMILES |
C1CN(C[C@H]1SC2=CC=CC=C2)CC3=CC=CC=C3 |
Canonical SMILES |
C1CN(CC1SC2=CC=CC=C2)CC3=CC=CC=C3 |
Origin of Product |
United States |
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